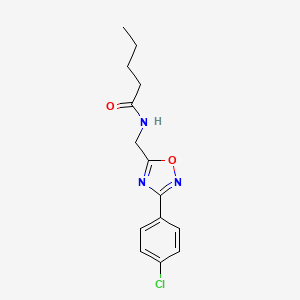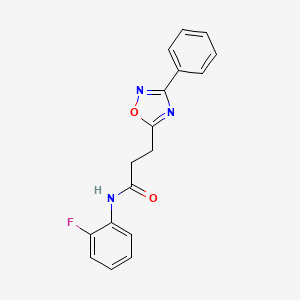![molecular formula C18H16N4O4 B7695321 4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine](/img/structure/B7695321.png)
4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a nitro group and a 1,2,4-oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine typically involves multiple steps. One common approach is the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,2,4-oxadiazol-5-yl derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar chemical properties.
Morpholine derivatives: Compounds containing the morpholine ring, which are widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine is unique due to the combination of the nitro group, 1,2,4-oxadiazole ring, and morpholine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Propriétés
IUPAC Name |
4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-22(24)16-12-14(6-7-15(16)21-8-10-25-11-9-21)18-19-17(20-26-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGJAPDSZJOMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7695252.png)
![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
![2,4-dichloro-N-{2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7695258.png)
![N-ethyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7695263.png)
![N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide (non-preferred name)](/img/structure/B7695275.png)


![2-Methoxy-6-(4-methoxyphenyl)-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B7695297.png)
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)

![2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine](/img/structure/B7695332.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide](/img/structure/B7695333.png)

